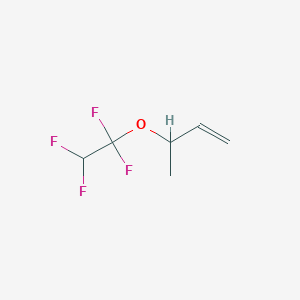
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is an organic compound with the molecular formula C6H8F4O. It is characterized by the presence of a butene backbone with a tetrafluoroethoxy substituent. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene typically involves the reaction of 3-buten-1-ol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The overall yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of advanced catalytic systems and greener reaction conditions can further improve the overall yield and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene exerts its effects involves interactions with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
Compared to similar compounds, 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is unique due to its butene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .
Eigenschaften
CAS-Nummer |
83168-74-5 |
|---|---|
Molekularformel |
C6H8F4O |
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
3-(1,1,2,2-tetrafluoroethoxy)but-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-3-4(2)11-6(9,10)5(7)8/h3-5H,1H2,2H3 |
InChI-Schlüssel |
JDASVVQYTNXMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















